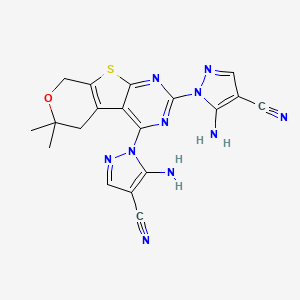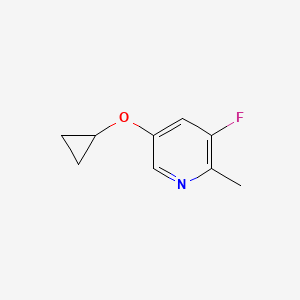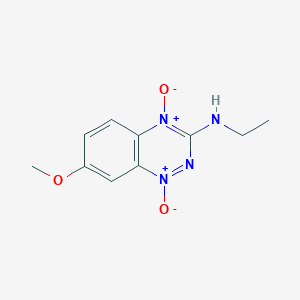![molecular formula C10H19N5O2 B15173638 tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate](/img/structure/B15173638.png)
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the carbamate group. One common synthetic route starts with the preparation of 5-ethyltetrazole, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with tert-butyl carbamate under suitable reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of carbamates on biological systems. It may also be used in the development of new pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-Butyl N-[2-(methylamino)ethyl]carbamate
- tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate
Uniqueness: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other carbamates that may lack this functional group .
Eigenschaften
Molekularformel |
C10H19N5O2 |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O2/c1-5-8-12-13-14-15(8)7-6-11-9(16)17-10(2,3)4/h5-7H2,1-4H3,(H,11,16) |
InChI-Schlüssel |
HFQMHKPEMIUENA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=NN1CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)

![7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol](/img/structure/B15173603.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)


![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
